ethyl 3-[(4-bromophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[(4-BROMOANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is a bicyclic structure combining thiophene and pyridine rings. The presence of bromine and fluorine atoms, along with anilino and benzoyl groups, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of ETHYL 3-[(4-BROMOANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine structure.
Introduction of the Bromine and Fluorine Substituents: Halogenation reactions are used to introduce bromine and fluorine atoms into the molecule.
Attachment of Anilino and Benzoyl Groups: These groups are introduced through nucleophilic substitution reactions, where aniline and benzoyl chloride react with the intermediate compounds.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
ETHYL 3-[(4-BROMOANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[(4-BROMOANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
ETHYL 3-[(4-BROMOANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE can be compared with other thienopyridine derivatives, such as:
- ETHYL 2-[(4-FLUOROBENZOYL)AMINO]-3-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE
- ETHYL 3-[(2,4-DIMETHOXYANILINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4,7-DIHYDROTHIENO[2,3-C]PYRIDINE-6(5H)-CARBOXYLATE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C24H21BrFN3O4S |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
ethyl 3-[(4-bromophenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C24H21BrFN3O4S/c1-2-33-24(32)29-12-11-18-19(13-29)34-23(28-21(30)14-3-7-16(26)8-4-14)20(18)22(31)27-17-9-5-15(25)6-10-17/h3-10H,2,11-13H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
PXAYPTBAERMUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.